molecular formula C13H19N3O4 B13321148 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13321148
M. Wt: 281.31 g/mol
InChI Key: QAEWMULSZLSBTP-UHFFFAOYSA-N
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Description

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and a pyrrolidine ring, both of which are functionalized with tert-butoxycarbonyl and carboxylic acid groups, respectively.

Preparation Methods

The synthesis of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

    Formation of the pyrazole ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling of the two rings: The pyrrolidine and pyrazole rings are coupled together using appropriate coupling reagents and conditions.

    Introduction of the carboxylic acid group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and catalysts, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in the activity of the target protein, affecting downstream signaling pathways and biological processes.

Comparison with Similar Compounds

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-10(8-15)16-7-9(6-14-16)11(17)18/h6-7,10H,4-5,8H2,1-3H3,(H,17,18)

InChI Key

QAEWMULSZLSBTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

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